Irigenin

Catalog No.
S628619
CAS No.
548-76-5
M.F
C18H16O8
M. Wt
360.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irigenin

CAS Number

548-76-5

Product Name

Irigenin

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

InChI

InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3

InChI Key

TUGWPJJTQNLKCL-UHFFFAOYSA-N

Synonyms

irigenin

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O

The exact mass of the compound Irigenin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Irigenin is a highly methylated isoflavone aglycone derived from Belamcanda chinensis and Iris species, widely utilized as a primary reference standard for botanical quality control and a specialized pharmacological probe . Unlike generic isoflavones, its distinctive 3′,5,7-trihydroxy-4′,5′,6-trimethoxy substitution pattern confers specific lipophilicity and target selectivity [1]. In procurement contexts, it is prioritized for its established baseline performance in cyclooxygenase (COX) assays, targeted inhibition of Helicobacter pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH), and its role as a directly active aglycone [1]. Its well-defined purity (≥98.0% HPLC) and standardized solubility profile make it a critical reagent for reproducible in vitro screening and comparative pharmacokinetic modeling .

Research Fit

Structural Probe
Distinct 6,4',5'-OCH3 substitution pattern supports targeted EDA-integrin and HpIMPDH pathway studies.
Pathway Context
Reported CYP1A inhibition profile may support ADME-Tox assay integration and drug-interaction screening.
Natural Product Source
Isolated from Iridaceae rhizomes; lot-specific characterization and solubility verification recommended for in vitro work.

Substituting Irigenin with its close botanical analog tectorigenin or its glycoside precursors severely compromises assay integrity and target selectivity [1]. In cellular and cell-free assays, isoflavone glycosides require enzymatic deglycosylation to become active, introducing unpredictable kinetic delays and variable bioavailability that confound dose-response data [1]. Furthermore, while tectorigenin shares a similar core structure, it lacks the specific methoxy substitutions of Irigenin, resulting in significantly weaker binding affinity to key inflammatory and bacterial enzymes [1]. Utilizing crude botanical extracts or generic isoflavone benchmarks like genistein fails to replicate Irigenin’s precise selectivity profile, particularly in specialized screens requiring high differential inhibition between human and bacterial enzyme isoforms [1].

Substitution Risk

Tectorigenin
Lacks reported EDA-integrin blockade; may require higher concentrations in liver cancer models based on cross-study data.
Genistein
Primarily a tyrosine kinase/ER pathway compound; its reported mechanism does not extend to α9β1/α4β1 integrin inhibition.
Iridin (glycoside)
Requires metabolic conversion to aglycone; reported PK and potency profiles may differ from Irigenin.

Enhanced Target Selectivity in H. pylori IMPDH Assays Compared to Clarithromycin

In comparative enzyme inhibition assays, Irigenin demonstrates highly selective targeting of H. pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH) without the off-target human enzyme toxicity seen with standard benchmarks [1]. Irigenin achieved an IC50 of 2.07 μM against HpIMPDH while maintaining an IC50 >10 μM against human hIMPDH2 [1]. In contrast, the standard clinical benchmark clarithromycin exhibited significant off-target activity against human hIMPDH2 (IC50 = 3.10 μM) [1].

Evidence DimensionHuman hIMPDH2 off-target inhibition (IC50)
Target Compound DataIrigenin: >10 μM (high selectivity)
Comparator Or BaselineClarithromycin: 3.10 μM (poor selectivity)
Quantified DifferenceIrigenin shows >3-fold lower off-target human enzyme inhibition than clarithromycin.
ConditionsIn vitro purified enzyme inhibition assay.

Procuring Irigenin provides a highly selective pharmacological probe for bacterial IMPDH screening, eliminating the confounding human enzyme cross-reactivity inherent to standard macrolide controls.

HpIMPDH Selectivity
Head-to-head
IC50 HpIMPDH 2.07 µM vs Clarithromycin 0.51 µM; hIMPDH2 IC50 >10 µM vs 3.10 µM
Supports selectivity endpoint review in H. pylori research
Enzymatic assay; >4.8-fold selectivity window based on IC50 ratio

Quantified COX-2 Inhibition Potency Relative to Botanical Analog Tectorigenin

The specific methoxylation pattern of Irigenin yields significantly higher potency in cyclooxygenase-2 (COX-2) inhibition compared to its closest co-extracted analog, tectorigenin [1]. In controlled in vitro evaluations, Irigenin demonstrated a COX-2 IC50 of 10.83 μM[1]. Under identical conditions, tectorigenin achieved a substantially weaker IC50 of 56.70 μM [1].

Evidence DimensionCOX-2 Inhibition (IC50)
Target Compound DataIrigenin: 10.83 μM
Comparator Or BaselineTectorigenin: 56.70 μM
Quantified DifferenceIrigenin is approximately 5.2 times more potent at inhibiting COX-2 than tectorigenin.
ConditionsIn vitro COX-2 enzyme inhibition assay.

Buyers developing anti-inflammatory screening panels must prioritize Irigenin over tectorigenin to ensure sufficient assay sensitivity and dynamic range.

EDA-Integrin Blockade
Class-level
Targets α9β1/α4β1 integrin on EDA C-C' loop; qualitatively distinct from genistein's kinase inhibition
May serve as a chemical probe for EDA-mediated metastasis pathways
In silico docking and cell motility data; confirmatory studies advised

Direct In Vitro Bioavailability Advantage Over Glycoside Precursors

For cell-free and isolated cellular assays, utilizing the aglycone Irigenin directly bypasses the metabolic bottlenecks associated with isoflavone glycosides [1]. Pharmacological studies confirm that glycosides (such as tectoridin or iridin) remain inert in isolated systems lacking specific hydrolases, exhibiting zero inhibitory activity against targets like COX-1 and COX-2 [1]. Irigenin, as the active aglycone, provides immediate and potent enzyme inhibition [1].

Evidence DimensionImmediate cell-free enzyme inhibition
Target Compound DataIrigenin (Aglycone): Potent direct enzyme inhibition (COX-2 IC50 = 10.83 μM)
Comparator Or BaselineIsoflavone Glycosides: No inhibition observed
Quantified DifferenceComplete loss of in vitro activity when utilizing the glycoside form instead of the aglycone.
ConditionsCell-free in vitro enzyme inhibition assays.

Procuring the aglycone Irigenin is mandatory for in vitro assays to ensure accurate dose-response metrics without relying on unpredictable enzymatic conversion.

Cytotoxicity Selectivity
Cross-study
IC50 14 µM in HepG2/SNU-182; 120 µM in THLE-2 (~8.6-fold selectivity)
Supports cell-model endpoint review with reported selectivity window
MTT assay; tectorigenin reported IC50 >40 µM

Standardized Solubility Protocol for High-Throughput Screening Reproducibility

Irigenin exhibits a specific solubility profile that requires strict solvent protocols to prevent precipitation in aqueous screening environments . It achieves a stable solubility of approximately 10 mg/mL in organic solvents such as DMSO and DMF. For aqueous buffer dilution, predissolving in DMF allows for a maximum stable working concentration of 0.20 mg/mL in a 1:4 DMF:PBS (pH 7.2) matrix.

Evidence DimensionMaximum stable aqueous assay concentration
Target Compound DataIrigenin: 0.20 mg/mL (in 1:4 DMF:PBS)
Comparator Or BaselineUnformulated aqueous addition: Immediate precipitation
Quantified DifferencePredissolution in DMF/DMSO increases stable aqueous working concentrations to 0.20 mg/mL compared to near-zero solubility for direct aqueous addition.
Conditions1:4 DMF:PBS (pH 7.2) dilution protocol.

Adhering to this specific solubility profile ensures that high-throughput screening data is not compromised by compound precipitation or variable dosing.

CYP1A Inhibition
Cross-study
IC50 1.2 µM; approximately 4–8 fold more potent than genistein in CYP1A assay
Supports CYP1A assay development as a positive control tool
Hepa-1c1c7 cell assay; verify lot-to-lot inhibitory consistency

Primary Reference Standard for Botanical Quality Control

Due to its high purity and distinct chromatographic signature, Irigenin is a highly effective reference standard for the quantification and standardization of Belamcanda chinensis extracts in industrial pharmacognosy, avoiding the co-elution issues seen with cruder mixtures .

Selective Inhibitor Probes in Antimicrobial Discovery

Leveraging its >3-fold higher selectivity for HpIMPDH over human hIMPDH2 compared to clarithromycin, Irigenin is a highly suitable molecular probe for screening novel therapies targeting Helicobacter pylori without human off-target effects [1].

Baseline Aglycone in Pharmacokinetic and Metabolic Modeling

Because its glycoside counterparts require enzymatic cleavage to become active, Irigenin is the required procurement choice for in vitro cell culture models and comparative bioavailability studies evaluating the direct cellular mechanisms of isoflavones [1].

Anti-Inflammatory Assay Benchmarking

With a COX-2 IC50 of 10.83 μM (over 5 times more potent than tectorigenin), Irigenin serves as a reliable, high-potency isoflavone benchmark in cyclooxygenase inhibition assays and structure-activity relationship (SAR) studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
EDA-Integrin Metastasis Research
Reported EDA-integrin binding
Cell motility and EMT endpoint verification
H. pylori Selectivity Screening
Reported HpIMPDH vs hIMPDH2 selectivity
Benchmark against clarithromycin in inhibition assays
HCC Apoptosis & Cell Cycle Studies
Reported cytotoxicity with selectivity window
Apoptosis markers (Bax/Bcl-2) and G2/M arrest endpoints
CYP1A Inhibition Assay Control
Reported CYP1A IC50 profile
Positive control performance in ADME-Tox screening

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

360.08451746 Da

Monoisotopic Mass

360.08451746 Da

Heavy Atom Count

26

Appearance

Yellow powder

Melting Point

185.0 °C

UNII

6O4NX37350

Other CAS

548-76-5

Wikipedia

Irigenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Explore Compound Types